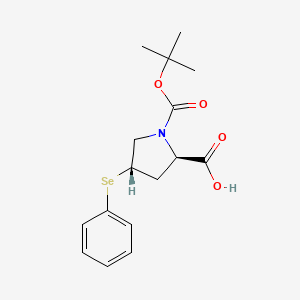

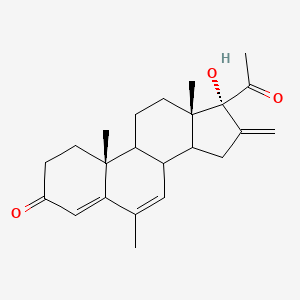

![molecular formula C22H27N5O4 B14793155 4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)

4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

dTAG Targeting Ligand 1 is a compound used in the dTAG (degradation TAG) system, an innovative approach to target validation. This system utilizes heterobifunctional small molecule degraders to harness a cell’s protein degradation system and eliminate a protein of interest. The dTAG system was developed by Dr. Behnam Nabet and colleagues at the Dana Farber Cancer Center and is a form of Targeted Protein Degradation (TPD) .

Métodos De Preparación

The preparation of dTAG Targeting Ligand 1 involves several steps:

Fusion with FKBP12 F36V: The protein of interest is fused with the 12-kDa cytosolic prolyl isomerase engineered variant (FKBP12 F36V) through transgene expression or CRISPR-mediated locus-specific knock-in.

Recruitment of E3 Ligase: Heterobifunctional degraders recruit FKBP12 F36V-fused protein of interest to the recognition unit of E3 ligase.

Polyubiquitination and Degradation: The fusion protein is polyubiquitinated and subsequently recognized and degraded by the proteasome.

Análisis De Reacciones Químicas

dTAG Targeting Ligand 1 undergoes several types of reactions:

Formation of Ternary Complex: The addition of dTAG ligand forms a ternary complex between the protein of interest fused with FKBP12 F36V and E3 ligase.

Polyubiquitination: This complex triggers the polyubiquitination of the protein of interest.

Proteasomal Degradation: The polyubiquitinated protein is then degraded by the proteasome.

Aplicaciones Científicas De Investigación

dTAG Targeting Ligand 1 has a wide range of scientific research applications:

Cancer Research: It has been used to identify and validate novel targets in cancer, such as the YEATS domain-containing protein ENL.

Target Validation: The dTAG system combines the advantages of genetic and pharmacological strategies, providing rapid and dose-dependent effects on total cellular protein abundance.

Drug Discovery: This technology platform provides target validation in the context of drug discovery.

Mecanismo De Acción

The mechanism of action of dTAG Targeting Ligand 1 involves the following steps:

Expression of Target Protein: The target protein is expressed as a chimera with mutant FKBP12 F36V.

Formation of Ternary Complex: The dTAG compound forms a ternary complex between the fusion protein and E3 ligase.

Polyubiquitination and Degradation: This complex causes polyubiquitination and degradation of the target protein.

Comparación Con Compuestos Similares

dTAG Targeting Ligand 1 is unique compared to other similar compounds:

Other TPD Approaches: Other TPD approaches, such as the PROTAC degraders MZ 1 and THAL SNS 032, utilize an existing ligand for the protein of interest linked to an E3 ligase ligand in the development of the degrader.

Similar compounds include:

PROTAC Degraders: MZ 1 and THAL SNS 032.

BromoTag: Another TAG degradation technology.

Propiedades

IUPAC Name |

4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-4-16-20(28)26(2)17-12-23-22(25-19(17)27(16)14-7-5-6-8-14)24-15-10-9-13(21(29)30)11-18(15)31-3/h9-12,14,16H,4-8H2,1-3H3,(H,29,30)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLPCXFISSPPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

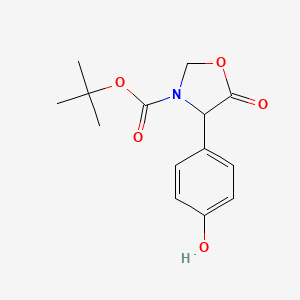

![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)

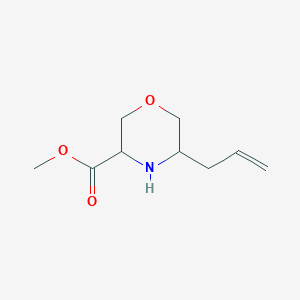

![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)

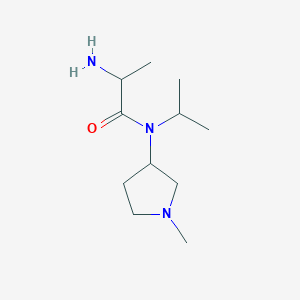

![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14793094.png)

![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)

![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)

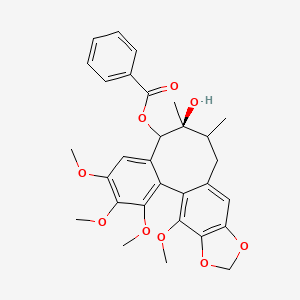

![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)